An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)
An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its analogues. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization. This technical guide provides a comprehensive overview of N-Boc-dolaproine, including its physicochemical properties, detailed synthetic protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the mechanism of action of Dolastatin 10, for which N-Boc-dolaproine is an essential component, and presents relevant experimental workflows and signaling pathways through detailed diagrams.
Physicochemical and Spectroscopic Data
N-Boc-dolaproine is a non-proteinogenic amino acid derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 120205-50-7 | |
| Molecular Formula | C₁₄H₂₅NO₅ | |
| Molecular Weight | 287.36 g/mol | |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid | |
| Synonyms | (2R,3R)-BOC-dolaproine, N-Boc-(2R,3R,4S)-dolaproine | |
| Appearance | Colorless to light yellow oil or solid | |
| Storage Conditions | 2-8°C, stored under nitrogen |
Table 1: Physicochemical Properties of N-Boc-dolaproine
| Data Type | Observed Shifts / Values |
| ¹H NMR | Data not explicitly available in the searched literature. |
| ¹³C NMR | Data not explicitly available in the searched literature. General chemical shifts for related structures suggest signals for the Boc-group carbonyl around 154 ppm, and other carbons in the pyrrolidine ring and the propanoic acid chain. |
| Boiling Point (Predicted) | 397.8 ± 17.0 °C |
| Density (Predicted) | 1.133 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.27 ± 0.11 |
Table 2: Spectroscopic and Predicted Physicochemical Data of N-Boc-dolaproine
Synthesis of N-Boc-dolaproine
The stereoselective synthesis of N-Boc-dolaproine is a critical step in the total synthesis of Dolastatin 10 and its analogues. Several synthetic strategies have been reported, with the Baylis-Hillman reaction and Reformatsky-type reactions being prominent methods.
Synthesis via Baylis-Hillman Reaction
A stereoselective total synthesis of N-Boc-dolaproine can be achieved through a strategy based on the Baylis-Hillman reaction. This approach involves the reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the ester.
Experimental Protocol (General Outline):
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Baylis-Hillman Reaction: N-Boc-prolinal is reacted with methyl acrylate in the presence of a suitable catalyst, such as DABCO. The use of ultrasound has been reported to accelerate the reaction and minimize racemization.
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Diastereoselective Hydrogenation: The resulting Baylis-Hillman adduct is subjected to diastereoselective hydrogenation to reduce the double bond and establish the desired stereochemistry.
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Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions to yield N-Boc-dolaproine.
Caption: Synthetic scheme for N-Boc-dolaproine via Baylis-Hillman reaction.
Synthesis via Reformatsky-type Reaction
A synthetic method for N-Boc-dolaproine has been disclosed that utilizes a Reformatsky-type reaction. This approach involves the reaction of an α-halo ester with a carbonyl compound in the presence of activated zinc.
Experimental Protocol (Based on Patent CN111393346A):
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Activation of Zinc: Zinc powder is activated, for example, with trimethylchlorosilane.
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Reformatsky Reaction: The activated zinc is used to mediate the reaction between an appropriate α-haloester and N-Boc-L-prolinaldehyde in a suitable solvent like tetrahydrofuran. The reaction temperature is controlled, typically between 25-35°C. The progress of the reaction is monitored by HPLC.
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Workup and Methylation: The reaction is quenched, and the intermediate is extracted. This is followed by a methylation step.
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Hydrolysis: The final step is the hydrolysis of the ester to yield N-Boc-dolaproine. The product can be isolated as its dicyclohexylamine salt for better handling and purification.
Caption: Synthetic scheme for N-Boc-dolaproine via a Reformatsky-type reaction.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-Boc-dolaproine is a key building block for the synthesis of Dolastatin 10 and its analogues,
